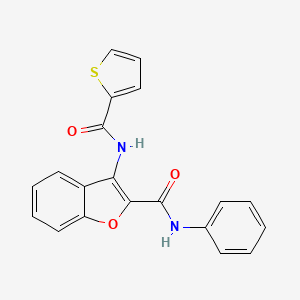

N-phenyl-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide

Description

N-phenyl-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted at the 2-position with a carboxamide group and at the 3-position with a thiophene-amido moiety. Its structure combines aromatic systems (benzofuran and thiophene) linked via an amide bond, which is critical for its electronic and steric properties.

Properties

IUPAC Name |

N-phenyl-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S/c23-19(16-11-6-12-26-16)22-17-14-9-4-5-10-15(14)25-18(17)20(24)21-13-7-2-1-3-8-13/h1-12H,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIKZWUBYDVLSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a benzofuran derivative with a thiophene amide in the presence of a suitable catalyst. The reaction conditions may include:

Solvent: Common solvents like dichloromethane, toluene, or ethanol.

Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-100°C) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or thiophene rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that combines a benzofuran core with a thiophene ring and an amide functional group. Its molecular formula indicates the presence of two nitrogen atoms, which are crucial for its amide functionality. The synthesis typically involves multi-step synthetic routes, including:

- Formation of the Benzofuran Core : Utilizing benzofuran derivatives as starting materials.

- Amidation : Reacting the benzofuran derivative with thiophene-2-carboxylic acid derivatives to introduce the amide functional group.

- Purification : Employing techniques such as column chromatography to isolate the final product.

Biological Activities

N-phenyl-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide has been studied for various biological properties:

Antimicrobial Activity

Research has shown that derivatives of thiophene-2-carboxamide exhibit significant antimicrobial effects. For instance, compounds derived from this class have demonstrated broad-spectrum activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating their effectiveness.

Anticancer Properties

Studies have identified benzofuran derivatives as potential anticancer agents. For example, certain compounds have shown promising results in inhibiting myeloid cell leukemia 1 (Mcl-1), a protein implicated in cancer cell survival . The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the benzofuran scaffold can enhance binding affinities and anticancer efficacy .

Inhibition of Aβ42 Aggregation

Recent findings indicate that this compound derivatives can modulate Aβ42 aggregation, which is relevant in Alzheimer's disease research. Certain compounds demonstrated concentration-dependent inhibition of Aβ42 fibrillogenesis, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Insights from Research

The versatility of this compound stems from its structural complexity, which allows for diverse interactions within biological systems. The incorporation of thiophene and benzofuran moieties enhances its pharmacological profile, making it a candidate for further exploration in drug development.

Mechanism of Action

The mechanism of action of N-phenyl-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects. The molecular targets and pathways involved can vary based on the compound’s structure and the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide (ABBF)

- Structure : Shares the benzofuran-2-carboxamide backbone but differs in the substituents: an azabicyclo[2.2.2]octane group replaces the phenyl ring at the carboxamide position, and a methoxyphenyl group is attached at the 7-position of the benzofuran .

- Pharmacological Activity : Acts as a selective α7 nicotinic acetylcholine receptor (α7nAChR) agonist. Demonstrated efficacy in improving working and recognition memory in rodent models of cognitive dysfunction .

- Key Findings: Enhanced cognitive performance in 3xTg-AD (Alzheimer’s disease) mice . Higher receptor binding affinity compared to non-benzofuran α7nAChR agonists like PNU-282987 .

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Structure : Features a thiophene-carboxamide group linked to a nitro-substituted phenyl ring, analogous to the thiophene-amido moiety in the target compound .

- Key Findings: Exhibits weak intermolecular interactions (C–H⋯O/S) in crystal packing, influencing solubility and bioavailability .

- Comparison :

- The nitro group in this compound introduces strong electron-withdrawing effects, whereas the benzofuran core in the target compound may enhance π-π stacking interactions with biological targets.

N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)

Biological Activity

N-phenyl-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide is a complex compound belonging to the class of triaryl amides. Its unique structure, which features a benzofuran core fused with a thiophene ring and an amide functional group, suggests significant potential for various biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound includes two nitrogen atoms integral to its amide functionality. The synthesis typically involves multi-step processes, including cyclization with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide. This method has been shown to yield compounds with notable antioxidant and antibacterial activities.

Structural Features

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Dual aromatic system (benzofuran and thiophene) | Antioxidant, antibacterial, Aβ42 aggregation modulation |

| Amiodarone | Benzofuran derivative | Antiarrhythmic agent |

| Dronedarone | Similar benzofuran structure | Antiarrhythmic agent |

| Suprofen | Thiophene derivative | Anti-inflammatory |

| Articaine | Thiophene derivative | Local anesthetic |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using the ABTS method. Results indicated significant inhibition activity against free radicals, suggesting its potential role in preventing oxidative stress-related diseases.

Antibacterial Activity

Studies have demonstrated that derivatives of thiophene-2-carboxamide exhibit notable antibacterial effects against various strains. For example, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) as low as 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong potential for treating resistant bacterial infections .

Modulation of Aβ42 Aggregation

Recent research has identified N-phenylbenzofuran derivatives as modulators of Aβ42 aggregation, a critical factor in Alzheimer's disease pathology. In thioflavin-T based fluorescence studies, certain derivatives exhibited concentration-dependent inhibition of Aβ42 aggregation, with maximum inhibition rates reaching 54% . Electron microscopy further supported these findings by revealing alterations in fibrillogenesis patterns induced by these compounds.

Neuroprotective Effects

In vitro studies using mouse hippocampal neuronal HT22 cells demonstrated that N-phenylbenzofuran derivatives provide significant neuroprotection against Aβ42-induced cytotoxicity. This suggests their potential utility in neurodegenerative disease therapies .

Case Studies and Research Findings

- Alzheimer's Disease Research : A study focused on the ability of N-phenylbenzofuran derivatives to either inhibit or promote Aβ42 aggregation revealed that structural variations significantly influence their activity. Compounds with specific aromatic substitutions showed enhanced neuroprotective effects while modulating aggregation dynamics .

- Antimicrobial Studies : Research evaluating the antibacterial properties of related compounds indicated effective inhibition against Gram-positive bacteria, including MRSA. The findings highlight the therapeutic potential of these compounds in combating antibiotic-resistant infections .

- Oxidative Stress Studies : The antioxidant capacity of this compound was confirmed through various assays that measured its ability to scavenge free radicals, reinforcing its potential application in oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-phenyl-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide, and how can yield optimization be achieved?

- Methodological Answer : The synthesis typically involves multi-step processes, such as (1) preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols, (2) C–H arylation or transamidation to introduce the thiophene-2-amido group, and (3) coupling with aniline derivatives. Yield optimization may require adjusting catalysts (e.g., Pd for C–H activation), solvent polarity (e.g., acetonitrile for reflux conditions), and reaction time (e.g., 1–3 hours for transamidation). Continuous flow reactors can enhance scalability .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., benzene-thiophene interactions, typically 8–16°) to confirm stereoelectronic effects .

- NMR spectroscopy : Use and NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.4 ppm for benzofuran and thiophene moieties) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z ~425 for related analogs) .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Methodological Answer :

- Receptor-binding assays : For α7 nicotinic acetylcholine receptor (α7 nAChR) targeting, use radioligand displacement (e.g., -MLA) in SH-SY5Y cells .

- Enzymatic inhibition : Test against proteases (e.g., calpain-1) using fluorogenic substrates (e.g., Suc-LLVY-AMC) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer : Contradictions may arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration) or off-target effects. Strategies include:

- Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and brain-to-plasma ratios in rodents .

- Metabolite identification : Use hepatic microsomes to assess metabolic stability and active metabolites .

- Structural analogs : Compare activity of derivatives (e.g., TC-5619, a benzofuran carboxamide with proven CNS penetration) to isolate structural determinants of efficacy .

Q. What strategies are effective for resolving crystallographic disorder in analogs of this compound?

- Methodological Answer :

- Low-temperature data collection : Reduce thermal motion (e.g., 100 K) to improve resolution (<1.0 Å) .

- Twinned refinement : Use software like SHELXL for handling pseudo-merohedral twinning in asymmetric units .

- Hydrogen-bond analysis : Map weak interactions (C–H⋯O/S) to identify packing motifs that stabilize the lattice .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Molecular docking : Simulate binding to α7 nAChR (PDB: 7EKM) using AutoDock Vina to prioritize substitutions at the benzofuran-2-carboxamide group .

- QSAR modeling : Correlate logP values (e.g., 2.5–4.0) with IC data to predict potency improvements .

- MD simulations : Assess conformational stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.